![molecular formula C4H5N5S B1271205 2-[(5-氨基-1H-1,2,4-三唑-3-基)硫烷基]乙腈 CAS No. 338751-47-6](/img/structure/B1271205.png)

2-[(5-氨基-1H-1,2,4-三唑-3-基)硫烷基]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

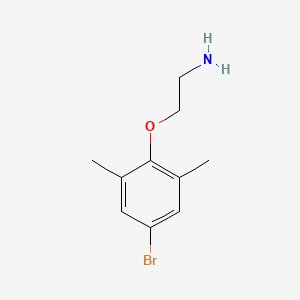

The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains an amino group (-NH2), a sulfanyl group (-SH), and a nitrile group (-CN).

科学研究应用

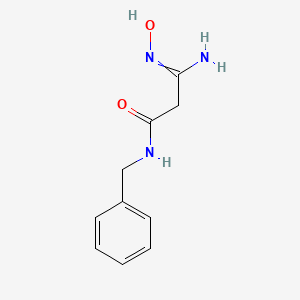

Synthesis of Propanamides

The compound is used in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples .

Study of Tautomerism

The compound is used in the study of annular prototropic tautomerism . The tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

Synthesis of Energetic Salts

The compound is used in the synthesis of energetic salts . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network, which contribute greatly to the high density, insensitivity and thermal stability of the 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts .

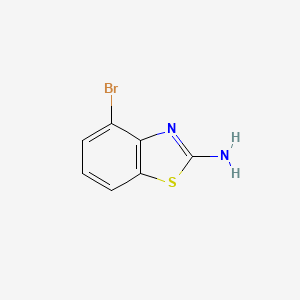

Anticancer Agents

The compound is used in the design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents . Most of the synthesized compounds have proper selectivity against cancer cell lines .

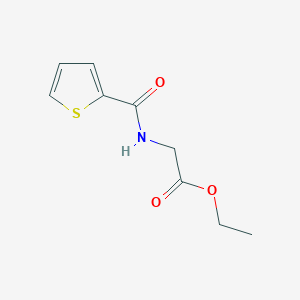

Synthesis of 1,2,4-Triazole Hybrids

The compound is used in the synthesis of 1,2,4-triazole hybrids . The resulting findings showed that 1,2,4-triazole hybrids had weak to high cytotoxic activities against the two tumor cell lines .

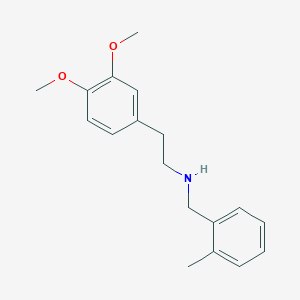

Pharmacological Activities

The compound is used in the study of pharmacological activities . 1,2,4-Triazoles attract considerable attention in organic and medicinal chemistry due to their wide spectrum of pharmacological activities. They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

作用机制

Target of Action

Compounds with a similar 1,2,4-triazole structure have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and immune response.

Mode of Action

It’s known that 1,2,4-triazoles can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .

属性

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5S/c5-1-2-10-4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAZUIGJTJHBCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SC1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365429 |

Source

|

| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |

CAS RN |

338751-47-6 |

Source

|

| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)